alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid
Brand Name: Vulcanchem
CAS No.: 107072-32-2
VCID: VC16462940
InChI: InChI=1S/C19H13F3N2O2S/c20-19(21,22)15-11-14(12-7-3-1-4-8-12)23-18(24-15)27-16(17(25)26)13-9-5-2-6-10-13/h1-11,16H,(H,25,26)
SMILES:
Molecular Formula: C19H13F3N2O2S
Molecular Weight: 390.4 g/mol

alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid

CAS No.: 107072-32-2

Cat. No.: VC16462940

Molecular Formula: C19H13F3N2O2S

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid - 107072-32-2

Specification

CAS No. 107072-32-2
Molecular Formula C19H13F3N2O2S
Molecular Weight 390.4 g/mol
IUPAC Name 2-phenyl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid
Standard InChI InChI=1S/C19H13F3N2O2S/c20-19(21,22)15-11-14(12-7-3-1-4-8-12)23-18(24-15)27-16(17(25)26)13-9-5-2-6-10-13/h1-11,16H,(H,25,26)
Standard InChI Key AQEVAFZLDGPQFC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NC(=N2)SC(C3=CC=CC=C3)C(=O)O)C(F)(F)F

Introduction

alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound combines a pyrimidine ring with a benzeneacetic acid moiety, featuring a trifluoromethyl group and a phenyl substituent. Despite limited specific research on this compound, its structural components suggest it could exhibit interesting pharmacological properties.

Potential Biological Activities

While specific studies on alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid are scarce, compounds with similar structural elements have shown promising biological activities. For instance, pyrimidine derivatives are known for their antiviral, antibacterial, and antitubercular properties . The presence of a trifluoromethyl group often enhances the bioactivity of organic compounds by introducing electron-withdrawing effects, which can improve interactions with biological targets .

Synthesis and Characterization

The synthesis of such compounds typically involves the reaction of a pyrimidine derivative with a suitable benzeneacetic acid derivative in the presence of a coupling agent. Detailed synthesis protocols for this specific compound are not readily available, but general methods for similar compounds involve using sulfur-containing linkers to form the thio bond .

Research Findings and Future Directions

Given the lack of direct research on alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid, future studies should focus on its synthesis, characterization, and biological evaluation. The compound's potential as a therapeutic agent could be explored through in vitro and in vivo assays to assess its efficacy and safety.

Potential Area of ResearchDescription
Synthesis OptimizationDeveloping efficient synthesis routes
Biological Activity ScreeningEvaluating antiviral, antibacterial, and antitubercular activities
Pharmacokinetic StudiesAssessing absorption, distribution, metabolism, and excretion (ADME) properties

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